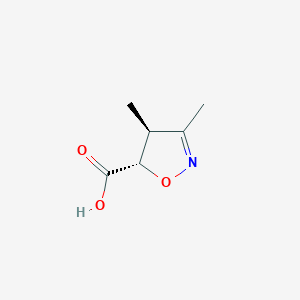

rac-(4R,5R)-3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylicacid,trans

Description

The compound rac-(4R,5R)-3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid, trans is a chiral dihydroisoxazole derivative characterized by a 4,5-dihydro-1,2-oxazole (isoxazoline) ring system with methyl substituents at positions 3 and 2.

Properties

Molecular Formula |

C6H9NO3 |

|---|---|

Molecular Weight |

143.14 g/mol |

IUPAC Name |

(4S,5S)-3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid |

InChI |

InChI=1S/C6H9NO3/c1-3-4(2)7-10-5(3)6(8)9/h3,5H,1-2H3,(H,8,9)/t3-,5-/m0/s1 |

InChI Key |

QGLBEKOFGLQFPB-UCORVYFPSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](ON=C1C)C(=O)O |

Canonical SMILES |

CC1C(ON=C1C)C(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group at position 5 undergoes standard esterification under acidic conditions. For example:

-

Conditions : Sulfuric acid (catalytic), reflux in alcohol solvent (e.g., methanol, ethanol).

-

Mechanism : Nucleophilic acyl substitution via protonation of the carbonyl oxygen, followed by alcohol attack and dehydration.

-

Key Insight : Steric hindrance from the 3,4-dimethyl groups slightly reduces reaction rates compared to unsubstituted oxazole carboxylic acids.

Amidation Reactions

The carboxylic acid reacts with amines to form amides, critical for pharmaceutical derivatization:

-

Conditions : Dicyclohexylcarbodiimide (DCC) or other coupling agents in anhydrous dichloromethane.

-

Stereochemical Impact : The trans configuration at positions 4 and 5 enhances amide bond stability due to reduced ring strain.

N-Methylation of the Oxazole Ring

The oxazole nitrogen undergoes alkylation, forming oxazolium salts (Figure 1):

-

Conditions : Methyl iodide in acetonitrile, 60°C for 12 hours .

-

Outcome : The oxazolium intermediate undergoes further transformations, including ring-opening or cycloadditions, depending on reaction partners .

[2+2] Photocycloadditions

While direct evidence for this compound is limited, structurally analogous oxazoles participate in Cu(I)-catalyzed photocycloadditions:

Example :

-

Conditions : λ = 300–350 nm irradiation, Cu(acac)₂ catalyst, tetrahydrofuran solvent .

-

Mechanism : Coordination of Cu(I) to the oxazole nitrogen facilitates diradical formation, enabling stereoselective cycloaddition .

Mechanistic Considerations

-

Nucleophilic Reactivity : The carboxylic acid’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, while the oxazole nitrogen acts as a weak base .

-

Stereoelectronic Effects : The trans-dimethyl groups at C4 and C5 create a rigid conformation, influencing transition-state geometries in cycloadditions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, stereochemistry, and reported activities:

Physicochemical Properties

- Molecular Weight and Solubility: rac-(4R,5R)-3,4-dimethyl derivative: Estimated molecular weight ~171.16 g/mol (C7H9NO3). 3-(Pyridin-4-yl) analog: Molecular weight 192.17 g/mol (C9H8N2O3), with unknown solubility due to lack of experimental data . 3-(methoxycarbonyl) derivative: Molecular formula C6H7NO5; polar substituents may enhance water solubility compared to aryl-substituted analogs .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of rac-(4R,5R)-3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid, and how do reaction parameters influence stereochemical outcomes?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions between β-hydroxy acids and nitriles or via [3+2] cycloadditions. For example, similar oxazolidinone derivatives are prepared using catalytic asymmetric alkylation with chiral ligands to control stereochemistry . Key parameters include:

- Catalyst selection : Chiral ligands (e.g., Evans’ oxazaborolidines) can enhance enantioselectivity.

- Temperature : Lower temperatures (−20°C to 0°C) minimize racemization.

- Solvent polarity : Polar aprotic solvents (e.g., THF, DMF) improve reaction efficiency and stereochemical fidelity.

Contradictions in yield or stereoselectivity between studies often arise from impurities in starting materials or variations in workup protocols .

Q. Which spectroscopic techniques are most reliable for confirming the trans configuration and diastereomeric purity of this compound?

Methodological Answer:

- X-ray crystallography : The gold standard for unambiguous stereochemical assignment, as demonstrated in structural studies of related oxazolidinones .

- 2D NMR (NOESY/ROESY) : Cross-peaks between the 4R-methyl and 5R-carboxylic acid protons confirm the trans configuration.

- Vibrational Circular Dichroism (VCD) : Validates enantiomeric excess by comparing experimental and computed spectra .

Discrepancies in reported spectral data (e.g., chemical shifts) may stem from solvent effects or concentration differences .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points, solubility) across studies?

Methodological Answer:

- Purity assessment : Use HPLC (with chiral columns) or differential scanning calorimetry (DSC) to detect polymorphs or impurities .

- Standardized protocols : Reproduce experiments under controlled conditions (e.g., drying time, solvent removal) to minimize variability.

- Cross-validation : Compare data with structurally analogous compounds, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, which has well-characterized thermal properties .

Q. What strategies are effective for enantiomeric resolution of the racemic mixture, and how is enantiopurity rigorously validated?

Methodological Answer:

- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases.

- Kinetic resolution : Enzymatic hydrolysis with lipases (e.g., Candida antarctica) selectively cleaves one enantiomer .

- Validation : Combine chiral HPLC (>99% ee) with optical rotation measurements ([α]D) and X-ray crystallography to confirm absolute configuration .

Q. How can modifications to the oxazole ring system enhance biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:

- Functionalization : Introduce electron-withdrawing groups (e.g., nitro, fluoro) at the 3-position to modulate electronic properties and binding affinity .

- Ring expansion : Replace the oxazole with a thiazole or imidazole to evaluate bioactivity shifts in enzyme inhibition assays .

- In silico modeling : Dock modified structures into target proteins (e.g., bacterial enoyl-ACP reductase) to predict binding modes before synthesis .

Q. What experimental designs are recommended for assessing stability under varying pH and storage conditions?

Methodological Answer:

Q. How can researchers address discrepancies in reported bioactivity data (e.g., IC50 values) for this compound?

Methodological Answer:

- Assay standardization : Use validated protocols (e.g., NIH/NCGC guidelines) for enzyme inhibition or cytotoxicity assays.

- Control compounds : Include reference inhibitors (e.g., methotrexate for dihydrofolate reductase assays) to calibrate inter-laboratory variability .

- Meta-analysis : Compare data across studies using statistical tools (e.g., Grubbs’ test) to identify outliers or systematic errors .

Q. Key Considerations for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.